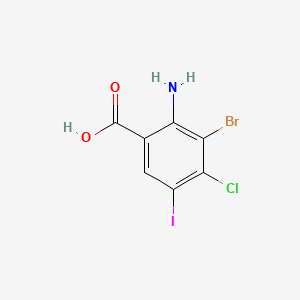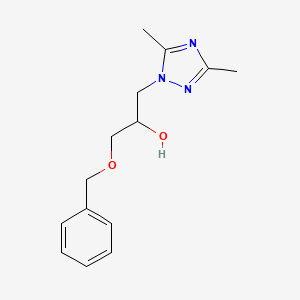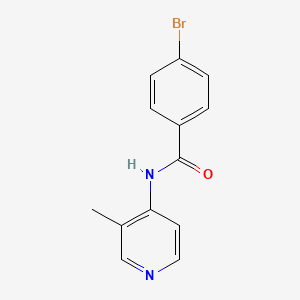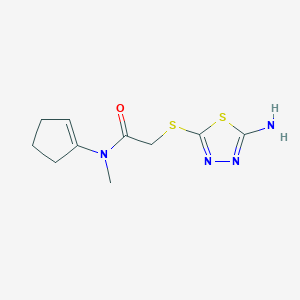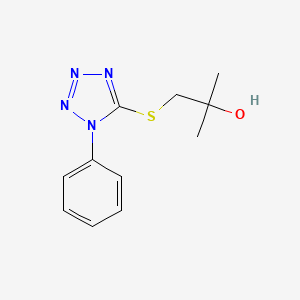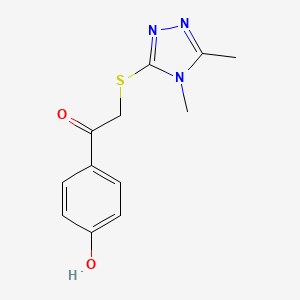
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one is a synthetic organic compound that features a triazole ring, a thioether linkage, and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Thioether Linkage Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Hydroxyphenyl Group: The final step involves the reaction of the intermediate with a hydroxyphenyl derivative, typically under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The triazole ring and hydroxyphenyl group can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use as a catalyst or intermediate in various chemical processes.
作用机制
The mechanism of action of 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting or activating their function. The triazole ring and hydroxyphenyl group are key to its binding affinity and specificity.
Biological Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a hydroxy group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the hydroxyphenyl group in 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one makes it unique, as it can participate in hydrogen bonding and other interactions that may enhance its biological activity and reactivity compared to similar compounds.
属性
分子式 |
C12H13N3O2S |
|---|---|
分子量 |
263.32 g/mol |
IUPAC 名称 |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H13N3O2S/c1-8-13-14-12(15(8)2)18-7-11(17)9-3-5-10(16)6-4-9/h3-6,16H,7H2,1-2H3 |
InChI 键 |
FGRDTWNRHRDCAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N1C)SCC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


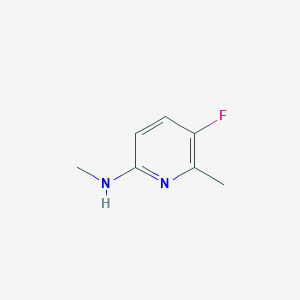

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
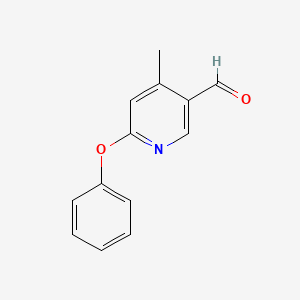
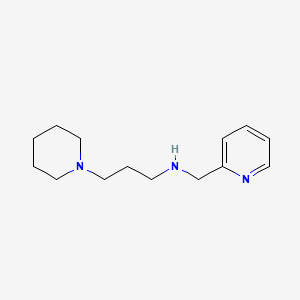

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
